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Compound of Interest

Compound Name: 6-Propoxybenzothiazol-2-amine

Cat. No.: B080791 Get Quote

Disclaimer: Publicly available scientific literature contains limited specific data on the biological

activities of 2-amino-6-propoxybenzothiazole. This guide presents the known information for

this specific compound and provides an in-depth analysis of the biological activities of

structurally related 2-amino-6-substituted benzothiazoles to infer its potential therapeutic

applications.

Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with

derivatives exhibiting a wide array of pharmacological properties. The 2-aminobenzothiazole

core, in particular, has been extensively explored as a pharmacophore for the development of

novel therapeutic agents. This technical guide focuses on the potential biological activities of a

specific derivative, 2-amino-6-propoxybenzothiazole, and its analogs. While direct studies on

the propoxy derivative are sparse, the known activities of other 6-substituted counterparts

provide a strong rationale for its investigation in various therapeutic areas, including oncology,

inflammation, and infectious diseases.

The sole direct reference to the biological activity of 2-amino-6-propoxybenzothiazole is in a

patent describing its use as a mammal kinase inhibitor to promote in vitro embryogenesis in

plants. This suggests a potential interaction with kinases, a class of enzymes frequently

targeted in drug development.
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A general and widely used method for the synthesis of 2-amino-6-substituted benzothiazoles

involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a

halogen, typically bromine, in an acidic medium like acetic acid. This reaction proceeds via an

oxidative cyclization of the intermediate arylthiourea.
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Caption: General synthesis of 2-amino-6-substituted benzothiazoles.

Potential Biological Activities
Based on the activities of structurally similar compounds, 2-amino-6-propoxybenzothiazole is

predicted to have potential applications in the following areas:
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Numerous 2-amino-6-substituted benzothiazole derivatives have demonstrated potent cytotoxic

activity against a range of human cancer cell lines. The substituent at the 6-position

significantly influences this activity.

Table 1: Anticancer Activity of 2-amino-6-substituted Benzothiazole Derivatives
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Compound 6-Substituent
Cancer Cell
Line

IC50 (µM) Reference

2-amino-6-

methoxybenzothi

azole derivative

-OCH3 C6 (Rat Glioma) 4.63 [1]

2-amino-6-

chlorobenzothiaz

ole derivative

-Cl A549 (Lung) 39.33 [1]

2-amino-6-

ethoxybenzothia

zole derivative

-OC2H5 PC3 (Prostate) 0.315 [1]

2-amino-6-

ethoxybenzothia

zole derivative

-OC2H5 MCF-7 (Breast) 0.452 [1]

2-amino-6-

ethoxybenzothia

zole derivative

-OC2H5 A549 (Lung) 0.521 [1]

2-amino-6-

ethoxybenzothia

zole derivative

-OC2H5 HCT-116 (Colon) 0.398 [1]

2-amino-6-

nitrobenzothiazol

e derivative

-NO2 MCF-7 (Breast) 3.84

2-amino-6-

nitrobenzothiazol

e derivative

-NO2 HCT-116 (Colon) 5.61

2-amino-6-

nitrobenzothiazol

e derivative

-NO2 HEPG-2 (Liver) 7.92
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The anticancer effects of the 2-aminobenzothiazole scaffold are often attributed to the inhibition

of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Key

targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide

3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).
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Caption: Key anticancer signaling pathways of 2-aminobenzothiazoles.

As mentioned, 2-amino-6-propoxybenzothiazole has been identified as an inhibitor of mammal

kinase GSK3β. This kinase is involved in a multitude of cellular processes, including

metabolism, cell survival, and proliferation. Its dysregulation is implicated in various diseases,

including cancer.
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Caption: Simplified GSK3β signaling pathways.
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Anti-inflammatory Activity
Derivatives of 2-aminobenzothiazole have shown significant anti-inflammatory properties. The

evaluation of this activity is commonly performed using the carrageenan-induced paw edema

model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals: Wistar rats or Swiss albino mice are typically used. They are fasted overnight with

free access to water before the experiment.

Grouping: Animals are divided into control, standard, and test groups.

Drug Administration: The test compounds (2-amino-6-substituted benzothiazole derivatives)

and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium) are

administered orally or intraperitoneally. The control group receives the vehicle.

Induction of Edema: After a specific period (e.g., 30-60 minutes) post-drug administration, a

sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the

hind paw of each animal.

Measurement of Paw Volume: The paw volume is measured at specific time intervals (e.g.,

0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group

relative to the control group.

Anthelmintic Activity
Several 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for their

anthelmintic activity.

Experimental Protocol: In Vitro Anthelmintic Activity

Test Organisms: Adult earthworms (e.g., Pheretima posthuma) are commonly used due to

their anatomical and physiological resemblance to intestinal roundworms.
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Drug Solutions: Solutions of the test compounds and a standard anthelmintic drug (e.g.,

Albendazole or Mebendazole) are prepared in a suitable solvent, often with a suspending

agent like Tween 80.

Procedure: The earthworms are placed in petri dishes containing the test and standard drug

solutions. A control group is maintained in the vehicle solution.

Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is

indicated by the cessation of movement, even when shaken vigorously. Death is confirmed

by placing the worms in warm water (50°C) and observing for any movement.

Data Analysis: The mean time for paralysis and death is calculated for each group.

Conclusion and Future Directions
While direct experimental evidence for the biological activities of 2-amino-6-

propoxybenzothiazole is currently limited, the extensive research on its structural analogs

strongly suggests its potential as a valuable scaffold in drug discovery. The presence of a

propoxy group, a moderately lipophilic and electron-donating substituent, at the 6-position

could favorably influence its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of 2-amino-6-propoxybenzothiazole and its

comprehensive in vitro and in vivo evaluation for anticancer, anti-inflammatory, and other

potential therapeutic activities. Mechanistic studies to identify its specific molecular targets and

signaling pathways will be crucial for its further development as a potential therapeutic agent.

The initial finding of its activity as a GSK3β inhibitor warrants further investigation into its

potential in diseases where this kinase is dysregulated, such as Alzheimer's disease, bipolar

disorder, and diabetes, in addition to cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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